

# Characterization of 2C-B: A Spectroscopic and Mechanistic Analysis

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## Compound of Interest

Compound Name: *4-Bromo-2,5-dimethoxyphenethylamine*

Cat. No.: *B3395496*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of **4-bromo-2,5-dimethoxyphenethylamine** (2C-B), a psychoactive phenethylamine. The document details Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, outlines the experimental protocols for their acquisition, and presents a visualization of the compound's primary signaling pathway.

## Spectroscopic Data for 2C-B

The unequivocal identification of 2C-B relies on a combination of analytical techniques, with NMR and IR spectroscopy being central to its structural elucidation.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen ( $^1\text{H}$  NMR) and carbon ( $^{13}\text{C}$  NMR) atoms within the 2C-B molecule.

#### $^1\text{H}$ NMR Spectral Data

The proton NMR spectrum of 2C-B exhibits characteristic signals corresponding to the aromatic protons, methoxy groups, and the ethylamine side chain.

Proton Assignment	Chemical Shift ( $\delta$ ) in ppm	Multiplicity	Coupling Constant (J) in Hz
H-C3	7.17	singlet	-
H-C6	6.88	singlet	-
MeO-C5	3.71	singlet	-
MeO-C2	3.68	singlet	-
CH <sub>2</sub> N	3.08	triplet	7
CH <sub>2</sub>	2.84	triplet	7

Note: Data acquired in D<sub>2</sub>O at 400 MHz.[\[1\]](#)

### <sup>13</sup>C NMR Spectral Data

The carbon NMR spectrum provides insights into the carbon framework of the 2C-B molecule.

Carbon Assignment	Chemical Shift ( $\delta$ ) in ppm
C2	154.9
C5	152.13
C1	128.11
C3	119.33
C6	118.47
C4	112.46
MeO-C5	57.73
MeO-C2	57.15
CH <sub>2</sub> N	42.15
CH <sub>2</sub>	30.53

Note: Data acquired in D<sub>2</sub>O at 100 MHz.[1]

## Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in 2C-B based on their characteristic absorption of infrared radiation.

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Description
3040	-NH <sub>3</sub> <sup>+</sup> stretch	Broad ammonium band
3050-2850	C-H stretch	Aromatic and aliphatic C-H stretching
1600-1450	C=C stretch	Aromatic ring vibrations
1210	C-O stretch	Aryl-alkyl ether stretching

Note: The IR spectrum of 2C-B is nearly identical to its standard, with the most characteristic band being the broad ammonium absorption.[2]

## Experimental Protocols

The following are generalized methodologies for acquiring the spectroscopic data presented above, based on common practices in analytical chemistry.

### NMR Spectroscopy Protocol

- **Sample Preparation:** Dissolve approximately 10 mg of the 2C-B sample in a suitable deuterated solvent, such as Deuterium Oxide (D<sub>2</sub>O).
- **Instrument:** A 400 MHz (for <sup>1</sup>H NMR) or 100 MHz (for <sup>13</sup>C NMR) spectrometer is typically used.
- **Data Acquisition:**
  - For <sup>1</sup>H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

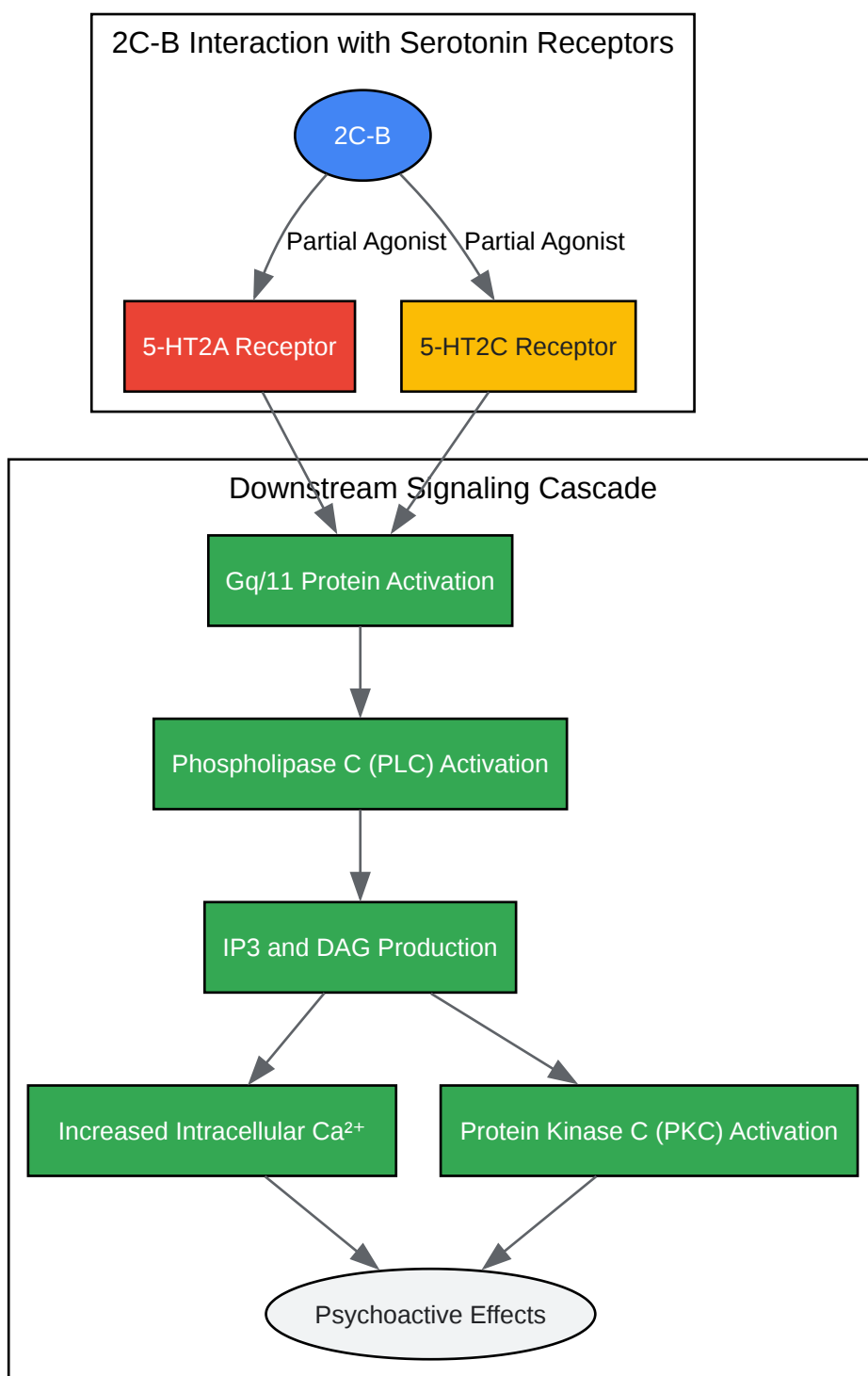
- For  $^{13}\text{C}$  NMR, a larger number of scans is generally required due to the lower natural abundance of the  $^{13}\text{C}$  isotope.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to a suitable internal standard.

## Infrared (IR) Spectroscopy Protocol

- Sample Preparation: Prepare a potassium bromide (KBr) dispersion disk by mixing a small amount of the 2C-B sample with dry KBr powder and pressing it into a transparent pellet.
- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.
- Data Acquisition: Collect the spectrum over a typical range of 4000 to 400  $\text{cm}^{-1}$ . Multiple scans (e.g., four scans) are co-added to improve the signal-to-noise ratio.
- Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum.

## Signaling Pathway of 2C-B

The psychoactive effects of 2C-B are primarily mediated through its interaction with serotonin receptors in the central nervous system. It acts as a partial agonist at serotonin 5-HT<sub>2a</sub> and 5-HT<sub>2c</sub> receptors.<sup>[1][3]</sup>



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Caption: 2C-B Signaling Pathway via 5-HT2A/2C Receptor Activation.

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